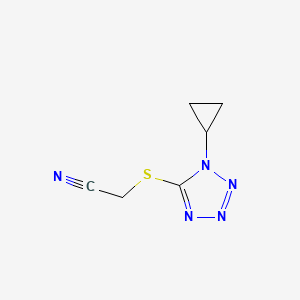
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile, typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This method is favored due to its efficiency and the relatively mild reaction conditions required. The reaction can be catalyzed by various metals or conducted under thermal conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and easy extraction methods are also preferred to ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under mild conditions to modify the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures to ensure the stability of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific receptors and enzymes . This interaction can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid
- 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetonitrile is unique due to its specific structure, which combines a tetrazole ring with a nitrile group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H7N5S/c7-3-4-12-6-8-9-10-11(6)5-1-2-5/h5H,1-2,4H2 |
InChI Key |
AJUIHCRMQMAHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















